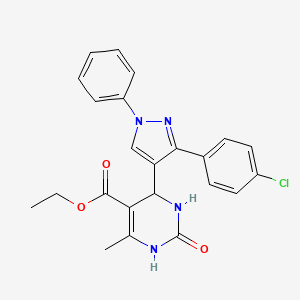

ethyl 4-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN4O3/c1-3-31-22(29)19-14(2)25-23(30)26-21(19)18-13-28(17-7-5-4-6-8-17)27-20(18)15-9-11-16(24)12-10-15/h4-13,21H,3H2,1-2H3,(H2,25,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCJZQSUGBIMQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

310440-80-3 | |

| Record name | ETHYL 4-[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Mode of Action

Compounds with similar structures, such as indole and pyrazoline derivatives, have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects. These activities are typically achieved through interactions with specific cellular targets, leading to changes in cellular function or viability.

Biological Activity

Ethyl 4-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, identified by CAS number 309267-51-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological evaluations.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 452.96 g/mol. The compound features a complex structure that includes a pyrazole ring and a tetrahydropyrimidine moiety, which are known to contribute to various biological activities.

Synthesis and Structure-Activity Relationship (SAR)

Recent studies have focused on synthesizing derivatives of pyrazole and tetrahydropyrimidine to evaluate their biological effects. For instance, the synthesis of pyrazole-tetrahydropyrimidine derivatives was explored in the context of their activity against Trypanosoma cruzi, the causative agent of Chagas disease. The SAR analysis indicated that modifications in the structure significantly influenced the trypanocidal activity of these compounds. Notably, certain derivatives exhibited higher potency than traditional treatments like benznidazole .

Antiparasitic Activity

The compound has demonstrated promising activity against Trypanosoma cruzi. In vitro studies indicated that specific pyrazole derivatives showed no toxicity in Vero cells and displayed significant trypanocidal activity. The most active compounds were found to inhibit the cysteine protease cruzipain, which is crucial for the survival of the parasite .

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Trypanocidal | High activity against T. cruzi (IC50 values below 10 µM) |

| Cytotoxicity | Minimal toxicity in Vero cell lines |

| Enzyme Inhibition | Effective cruzipain inhibitors |

Anticancer Activity

In addition to antiparasitic effects, derivatives of this compound have been evaluated for anticancer properties. Pyrazole derivatives have shown cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer). The mechanism of action appears to involve inhibition of tubulin polymerization, which is critical for cell division .

Table 2: Anticancer Activity Data

| Compound ID | Cell Line | IC50 (µM) | Toxicity (HEK293T) |

|---|---|---|---|

| 5o | MCF-7 | 2.13 | Non-toxic (<50 µM) |

| 5d | PC-3 | 2.97 | Non-toxic (<50 µM) |

| 5r | SiHa | 3.60 | Moderate (38.30 µM) |

Case Studies

In a recent study published in PLOS ONE, researchers synthesized multiple pyrazole derivatives and assessed their biological activities through both in vitro and in silico methods. The results highlighted that certain modifications led to enhanced activity against intracellular amastigotes of T. cruzi, suggesting potential for further development into therapeutic agents for Chagas disease .

Scientific Research Applications

Chemical Formula

- Molecular Formula : C23H21ClN4O3

- Molecular Weight : 436.89 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of ethyl 4-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro studies demonstrated significant cytotoxic effects against breast cancer and leukemia cell lines, indicating its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating inflammatory pathways. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis. This suggests its potential application in treating inflammatory diseases .

Antimicrobial Activity

This compound has also shown antimicrobial activity against various bacterial strains. In vitro assays revealed effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Studies have indicated that it can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University investigated the effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of 25 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induces apoptosis via the activation of caspase pathways .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving rats with induced arthritis, administration of the compound resulted in a significant reduction in paw swelling and serum levels of inflammatory markers (TNF-alpha and IL-6). Histological analysis confirmed reduced synovial inflammation compared to control groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorophenyl Analogue: Ethyl 4-(3-(4-Fluorophenyl)-1-Phenyl-1H-Pyrazol-4-yl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate

- Structural Variation : Replacement of the 4-chlorophenyl group with 4-fluorophenyl.

- Synthesis : Prepared via hydrazine hydrate and H₂SO₄ catalysis in 1,4-dioxane at 100°C .

- Implications : Fluorine’s electronegativity and smaller atomic radius compared to chlorine may alter electronic distribution and steric effects. This could influence binding affinity in biological targets (e.g., enzymes) and solubility due to reduced polarizability.

Thioxo-Substituted Derivative: Ethyl 4-(1,3-Diphenyl-1H-Pyrazol-4-yl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate

- Structural Variation : Replacement of the 2-oxo group with 2-thioxo and substitution of 1,3-diphenyl on the pyrazole ring.

- Properties: The thioxo group increases electron delocalization and may enhance hydrogen-bond acceptor strength compared to oxo.

- Pharmacological Impact : Thioxo derivatives often exhibit altered metabolic stability and binding kinetics due to sulfur’s larger atomic size and lower electronegativity.

Hydroxyphenyl-Thioxo Analog: Ethyl 4-(4-Hydroxyphenyl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate Monohydrate

- Structural Variation : Incorporation of a 4-hydroxyphenyl group and 2-thioxo substitution.

- Crystallographic Insight: Forms a monohydrate, indicating strong hydrogen-bonding capacity via the hydroxyl group. The thioxo and hydroxyl groups likely participate in a 3D hydrogen-bond network, influencing solubility and stability .

- Functional Impact : The hydroxyl group enhances hydrophilicity, which may improve aqueous solubility but reduce membrane permeability compared to the chloro-substituted parent compound.

5-Chloro-3-Methyl Pyrazole Derivative: Ethyl 4-(5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazol-4-yl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate

- Structural Variation : Chlorine at position 5 and methyl at position 3 of the pyrazole ring.

- Crystallographic Data :

- Impact of Substituents : The 5-chloro group may induce steric hindrance, affecting molecular packing, while the 3-methyl group could stabilize hydrophobic interactions in biological systems.

Comparative Analysis Table

*Calculated based on molecular formulae.

Q & A

Q. Primary techniques :

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths (e.g., C–C = 1.50–1.54 Å), angles (e.g., N–C–O ≈ 122°), and stereochemistry .

- Spectroscopy :

- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 2.1–2.3 ppm) and carbonyl carbons (δ 165–170 ppm).

- FT-IR : Confirms carbonyl stretches (C=O at 1680–1720 cm⁻¹) .

Validation : Cross-referencing with crystallographic data (e.g., triclinic/monoclinic systems) ensures accuracy .

Advanced: How can functional group substitutions (e.g., chloro to ethoxy) impact biological activity?

Q. Methodological approach :

- Step 1 : Synthesize analogs via nucleophilic substitution (e.g., replacing 4-chlorophenyl with 4-ethoxyphenyl) .

- Step 2 : Compare bioactivity profiles (e.g., antimicrobial IC₅₀) using standardized assays (broth microdilution for bacteria, MTT for cytotoxicity).

- Step 3 : Analyze structure-activity relationships (SAR) via computational docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with bacterial DHFR) .

Note : Ethoxy groups may enhance lipophilicity, improving membrane permeability but reducing solubility .

Advanced: How to resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects)?

Q. Strategies :

- Assay standardization : Use identical cell lines (e.g., RAW 264.7 for inflammation) and controls (e.g., dexamethasone) to minimize variability .

- Dose-response analysis : Establish EC₅₀/IC₅₀ curves to differentiate therapeutic vs. toxic thresholds.

- Mechanistic studies : Employ Western blotting (e.g., COX-2 inhibition) or flow cytometry (apoptosis markers) to clarify modes of action .

Advanced: What reaction monitoring techniques ensure high yields during synthesis?

Q. Key methods :

- In-situ FT-IR : Tracks carbonyl intermediate formation (e.g., ketone → enol tautomers) .

- HPLC-MS : Monitors reaction progress and identifies byproducts (e.g., dimerization).

- Optimization : Adjust stoichiometry (1.2:1 molar ratio for amine:ester) and solvent polarity (switch from DCM to THF for slower kinetics) .

Advanced: How does crystallographic data inform conformational stability?

Q. Analysis :

- Torsion angles : Evaluate ring puckering in the tetrahydropyrimidine moiety (e.g., C4–C5–C6–N2 ≈ 15° deviation from planarity) .

- Intermolecular interactions : Hydrogen bonding (e.g., N–H···O=C) and π-π stacking (3.8–4.2 Å) dictate crystal packing and stability .

Applications : Predict solubility and polymorphic forms for formulation studies .

Advanced: What strategies improve synthetic yield without compromising purity?

Q. Recommendations :

- Catalyst screening : Transition from Brønsted acids (e.g., HCl) to Lewis acids (e.g., ZnCl₂) for higher regioselectivity .

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 hrs) and improves yield (85% vs. 60%) .

- Workup optimization : Use aqueous/organic biphasic extraction (ethyl acetate/water) to remove polar impurities .

Advanced: How to establish structure-activity relationships (SAR) for this compound?

Q. Protocol :

- Analog library synthesis : Generate derivatives with variations in the pyrazole (e.g., 3-methyl vs. 3-ethoxy) and pyrimidinone rings .

- Biological profiling : Test against panels of enzymes (e.g., kinases, proteases) and pathogens (e.g., S. aureus, M. tuberculosis).

- Computational modeling : Use QSAR (Quantitative SAR) to correlate electronic parameters (Hammett σ) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.